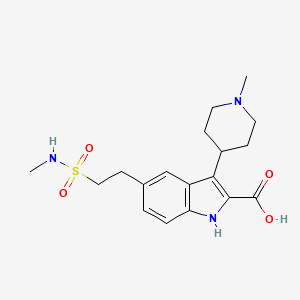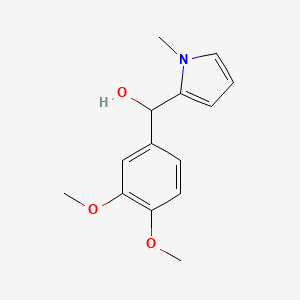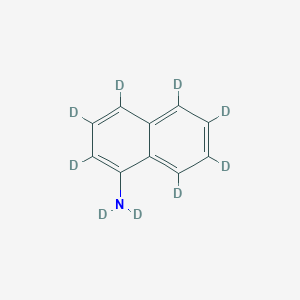
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone; Azoxodone-d5; Tradon-d5; Volital-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone, also known as Azoxodone-d5, Tradon-d5, and Volital-d5, is a deuterated derivative of oxazolone. Deuterated compounds are often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone typically involves the reaction of deuterated aniline with glyoxylic acid under acidic conditions to form the oxazolone ring. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like water or ethanol
Industrial Production Methods
Industrial production methods for deuterated compounds often involve the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include:
Deuterated Aniline: Synthesized from deuterated benzene
Purification: Techniques such as recrystallization or chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone can undergo various chemical reactions, including:
Oxidation: Formation of oxazolone derivatives
Reduction: Conversion to amino alcohols
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Reagents like halogens or alkylating agents
Major Products
Oxidation Products: Oxazolone derivatives with different oxidation states
Reduction Products: Amino alcohols
Substitution Products: Functionalized oxazolones
Scientific Research Applications
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone has various applications in scientific research, including:
Chemistry: Studying reaction mechanisms and isotope effects
Biology: Investigating metabolic pathways and enzyme interactions
Medicine: Developing deuterated drugs with improved pharmacokinetic properties
Industry: Producing stable isotopic tracers for analytical purposes
Mechanism of Action
The mechanism of action of 2-Amino-5-(phenyl-d5)-4(5H)-oxazolone involves its interaction with molecular targets such as enzymes and receptors. The presence of deuterium can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-4(5H)-oxazolone: Non-deuterated analog
2-Amino-5-(methyl-d3)-4(5H)-oxazolone: Deuterated methyl analog
Uniqueness
2-Amino-5-(phenyl-d5)-4(5H)-oxazolone is unique due to the presence of deuterium, which can alter its chemical and physical properties. This makes it valuable for studying isotope effects and developing deuterated drugs with potentially improved properties.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
181.20 g/mol |
IUPAC Name |
2-amino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-4-one |
InChI |
InChI=1S/C9H8N2O2/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12)/i1D,2D,3D,4D,5D |
InChI Key |
NRNCYVBFPDDJNE-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)N=C(O2)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)

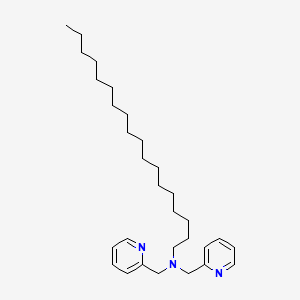
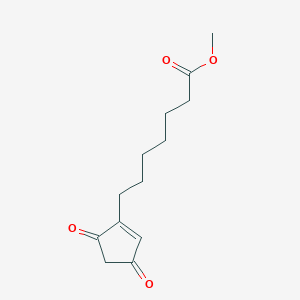
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
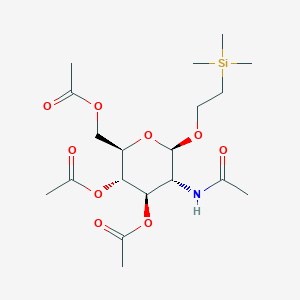
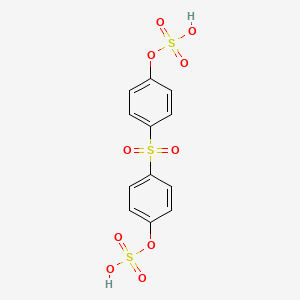
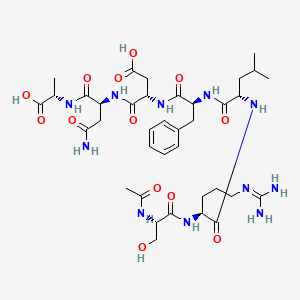
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)

![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
